2,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide
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Overview
Description
2,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide is a useful research compound. Its molecular formula is C18H11Cl3N6O and its molecular weight is 433.68. The purity is usually 95%.
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Scientific Research Applications
Antimalarial Activity
- Study 1: Synthesis of 4-acylhydrazone-5-pyrazolones and their zinc(II) metal complexes showed in vitro antimalarial activity. The study involved the characterization of ligands and complexes using various techniques like NMR, FT-IR, UV-Vis, and single crystal X-ray diffraction (Shaikh et al., 2021).
Antimicrobial and Anticancer Agents
- Study 2: Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and evaluated for their antimicrobial and anticancer activity (Hafez et al., 2016).
- Study 3: Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives showed potential as anticancer and anti-5-lipoxygenase agents, with a focus on their cytotoxic and inhibition activities (Rahmouni et al., 2016).
Cytotoxic Activity
- Study 4: An attempt to enhance the cytotoxic activity of pyrazolo[3,4-d]pyrimidine core led to the synthesis of a compound with significant inhibitory activity against various cancer cell lines and growth factor receptors (Bakr & Mehany, 2016).
Synthesis of Novel Derivatives
- Study 5: Synthesis of new 1-arylpyrazolo[3,4-d]pyrimidines containing an amide moiety, highlighting the preparation of these derivatives and their molecular structure determination (Liu et al., 2016).
- Study 6: Synthesis and characterization of novel hydrazones and 1,3,4 oxadiazole derivatives, assessing their antimicrobial and antioxidant activities (Chennapragada & Machiraju Palagummi, 2018).
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase . It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from G1 to S phase . This disruption in the cell cycle leads to the induction of apoptosis, or programmed cell death . This mechanism is particularly effective against cancer cells, which typically exhibit uncontrolled cell proliferation .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These studies help predict the structure requirement for the observed antitumor activity . .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth in various cell lines . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It also exhibits moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Properties
IUPAC Name |
2,4-dichloro-N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl3N6O/c19-10-1-4-12(5-2-10)27-17-14(8-24-27)16(22-9-23-17)25-26-18(28)13-6-3-11(20)7-15(13)21/h1-9H,(H,26,28)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHRKQHQODMCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NNC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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